8-Methyl-3-nitrosoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3-nitrosoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O/c1-6-3-2-4-11-7(10-12)5-9-8(6)11/h2-5H,1H3 |
InChI Key |
PIIXTRVJOQPPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2N=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Methyl 3 Nitrosoimidazo 1,2 a Pyridine and Analogues
Regioselective Nitrosylation Approaches to Imidazo[1,2-a]pyridines
The introduction of a nitroso group onto the imidazo[1,2-a]pyridine (B132010) core is a key transformation. Achieving regioselectivity, particularly at the electron-rich C3 position, is crucial for the synthesis of compounds like 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine.
C(sp²)–H Bond Functionalization Strategies
Direct functionalization of C(sp²)–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For imidazo[1,2-a]pyridines, this approach allows for the direct introduction of a nitroso group at the C3 position without the need for pre-functionalized substrates. This method is highly regioselective due to the inherent electronic properties of the heterocyclic system, where the C3 position is most susceptible to electrophilic attack. The reaction typically proceeds under mild conditions and offers a straightforward route to 3-nitrosoimidazo[1,2-a]pyridine derivatives. researchgate.net
Application of Tert-Butyl Nitrite (B80452) (TBN) as a Nitrosating Agent
Tert-butyl nitrite (TBN) has proven to be an effective and versatile nitrosating agent for the C3-nitrosylation of imidazo[1,2-a]pyridines. researchgate.netrsc.org This reagent serves as a source of the nitroso group (NO) under metal-free conditions. The reaction is generally carried out in a suitable solvent like acetonitrile (B52724) and proceeds smoothly to afford the desired 3-nitroso products in high yields. researchgate.net A key advantage of using TBN is its compatibility with a wide range of functional groups, allowing for the synthesis of a diverse library of 3-nitrosoimidazo[1,2-a]pyridines. rsc.org The reaction mechanism is proposed to involve the homolytic cleavage of TBN to generate a tert-butoxyl radical and nitric oxide. The subsequent reaction with the imidazo[1,2-a]pyridine ring leads to the formation of the C3-nitrosylated product. researchgate.net
| Substrate | Product | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 3-Nitroso-2-phenylimidazo[1,2-a]pyridine | 98 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 3-Nitroso-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 96 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-Nitroso-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 97 |
| 8-Methyl-2-phenylimidazo[1,2-a]pyridine | 8-Methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine | 95 |
Table 1: Examples of C3-Nitrosylation of Imidazo[1,2-a]pyridines using TBN. researchgate.net
Photocatalyzed C-H Nitrosylation Protocols
In recent years, photocatalysis has emerged as a green and efficient tool for organic synthesis. A highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds at the C3 position has been developed. organic-chemistry.orgnih.gov This method utilizes visible light irradiation and can be performed under continuous flow conditions without the need for an external photocatalyst, oxidant, or any additives. organic-chemistry.org The reaction demonstrates excellent functional group compatibility and site selectivity, providing various 3-nitrosoimidazo[1,2-a]pyridines in high yields. organic-chemistry.orgnih.gov The efficiency of this catalyst-free approach is attributed to the strong light-absorption characteristics of the nitrosylation products themselves, which can facilitate the reaction. organic-chemistry.orgnih.gov This protocol offers a mild and safe alternative to traditional nitrosylation methods. organic-chemistry.org
Synthesis of Imidazo[1,2-a]pyridine Precursors with 8-Methyl Substitution
The synthesis of the 8-methyl-imidazo[1,2-a]pyridine core is the foundational step for producing this compound. This can be achieved through various synthetic strategies, including multi-component reactions and classical condensation reactions.
Multi-Component Reactions for Imidazo[1,2-a]pyridine Core Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.commdpi.com This reaction involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. mdpi.com To synthesize an 8-methyl substituted precursor, 2-amino-3-methylpyridine (B33374) would be employed as the starting amine. nih.gov This approach allows for the rapid assembly of the imidazo[1,2-a]pyridine core with substitution at the 8-position.
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Product |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
| 2-Amino-3-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine |
Table 2: Illustrative Examples of the Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis.
Condensation Reactions Involving 2-Aminopyridines and Relevant Substrates
A classical and widely used method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone, often referred to as the Tschitschibabin reaction. bio-conferences.org To obtain an 8-methyl substituted imidazo[1,2-a]pyridine, 2-amino-3-methylpyridine is reacted with an appropriate α-haloketone. amazonaws.com The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol, or even under solvent-free conditions. amazonaws.comprepchem.com This method is robust and allows for the introduction of various substituents at the C2 position of the imidazo[1,2-a]pyridine ring, depending on the choice of the α-haloketone. For instance, the reaction of 2-amino-3-methylpyridine with bromoacetone (B165879) would yield 2,8-dimethylimidazo[1,2-a]pyridine.
| 2-Aminopyridine Derivative | α-Haloketone | Product |
| 2-Aminopyridine | 2-Bromoacetophenone (B140003) | 2-Phenylimidazo[1,2-a]pyridine |
| 2-Amino-3-methylpyridine | 2-Bromoacetophenone | 8-Methyl-2-phenylimidazo[1,2-a]pyridine |
| 2-Amino-5-methylpyridine | 2-Chloro-1-(4-methoxyphenyl)ethanone | 5-Methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
Table 3: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines and α-Haloketones. amazonaws.com
Metal-Catalyzed and Metal-Free Cyclization Strategies
The construction of the 8-methylimidazo[1,2-a]pyridine (B1583224) core typically involves the cyclization of a 2-amino-3-methylpyridine precursor with a two-carbon synthon. Both metal-catalyzed and metal-free methodologies have been developed to achieve this transformation efficiently.
Metal-Catalyzed Cyclization: Transition metals, particularly copper and palladium, are effective catalysts for the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed protocols are widely employed due to their efficiency and tolerance of various functional groups. nih.gov For instance, a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper(I) iodide (CuI), provides a direct route to highly functionalized imidazo[1,2-a]pyridines. nih.gov In the context of the target molecule, 2-amino-3-methylpyridine would serve as the starting material. Another notable copper-catalyzed approach is the aerobic oxidative cyclization between 2-aminopyridines and ketones, such as acetophenones, which proceeds under mild conditions. wikipedia.org Palladium(II) catalysts have also been utilized in cyclization reactions to afford functionalized imidazo[1,2-a]pyridine ketones and aldehydes. wikipedia.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| CuI | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Three-component domino reaction; good functional group tolerance. | nih.gov |
| CuI (Aerobic) | 2-Aminopyridine, Acetophenone | Aerobic oxidative synthesis; compatible with a broad range of functional groups. | wikipedia.org |
| Pd(II) | Specific precursors for ketones/aldehydes | One-pot synthesis of functionalized imidazo[1,2-a]pyridine aldehydes/ketones. | wikipedia.org |
| Cu(II)-Ascorbate/SDS | 2-Aminopyridine, Aldehyde, Alkyne | Domino A³-coupling reaction in aqueous micellar media; "green" approach. | ucl.ac.uk |
Metal-Free Cyclization: Concerns regarding the cost and toxicity of heavy metals have spurred the development of metal-free synthetic routes. These methods often rely on acid catalysis, iodine promotion, or microwave assistance. tandfonline.com A common strategy involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction that can be performed under catalyst-free conditions in solvents like DMF with a base such as potassium carbonate. rsc.org
Another prominent metal-free approach is the three-component Groebke–Blackburn–Bienaymé reaction, which condenses a 2-aminopyridine, an aldehyde, and an isonitrile under mild acidic conditions using catalysts like trifluoroacetic acid (TFA). tandfonline.com Furthermore, elemental sulfur has been shown to promote the oxidative annulation of 2-aminopyridines and aldehydes in a highly atom-economical fashion without the need for metal or base catalysts. acs.org Green chemistry principles have also been applied, with reports of rapid and efficient NaOH-promoted cycloisomerizations of N-propargylpyridiniums in water under ambient conditions, yielding the desired scaffold in minutes. researchgate.netgoogle.com
Derivatization Strategies for Enhancing Molecular Diversity
Once the this compound core is synthesized, its functional groups offer multiple handles for derivatization to create a library of diverse molecules.
The C-2 position of the imidazo[1,2-a]pyridine ring is a common site for introducing structural diversity. The choice of the carbonyl-containing reactant in the initial cyclization is the most direct way to install a substituent at this position. For example, using 2-bromoacetophenone derivatives in a condensation with 2-amino-3-methylpyridine directly yields 2-aryl-8-methylimidazo[1,2-a]pyridines. Similarly, using ethyl 3-bromopyruvate (B3434600) leads to the corresponding ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. researchgate.net A wide array of substituents, including halo, aryl, styryl, and phenylethynyl groups, have been successfully introduced at the C-2 position through the selection of appropriate starting materials.
The nitroso group at the C-3 position is a versatile functional group that can undergo several transformations, providing access to other important classes of compounds.
Reduction: The nitroso group can be readily reduced to an amino group. This transformation is crucial as it installs a nucleophilic amine, which can be further derivatized. A variety of reducing agents can be employed, with computational studies indicating that the reduction of a nitroso derivative can yield the corresponding 3-amino product. nih.govnih.gov Common reagents for the reduction of aromatic nitroso compounds include sodium sulfide (B99878) or sodium hydrosulfide, often in alkaline conditions, as well as catalytic hydrogenation. tandfonline.comgoogle.com Partial reduction to the corresponding N-hydroxylamine is also possible using reagents like zinc dust in an ammonium (B1175870) chloride solution. researchgate.net
Oxidation: The nitroso group can be oxidized to a nitro group. This conversion can be achieved using various oxidizing agents. For example, photooxidation of C-nitroso compounds under an oxygen atmosphere can lead to the formation of the corresponding C-nitro compound. cdnsciencepub.com Other reagents like peracetic acid or sodium perborate (B1237305) in acetic acid are also known to oxidize aromatic amines and their intermediates (like nitroso compounds) to nitroarenes. mdpi.com
Cycloaddition Reactions: C-nitroso compounds are effective dienophiles and dipolarophiles. They can participate in hetero-Diels-Alder reactions with dienes to form six-membered heterocyclic rings. wikipedia.org For instance, nitrosoarenes react with oxygenated dienes in [4+2] cycloadditions. acs.org They can also undergo [2+2] cycloadditions with alkenes, often referred to as nitroso Paterno-Buchi reactions, and [3+2] cycloadditions with certain strained ring systems to afford isoxazolidines. rsc.orgacs.org These reactions provide powerful tools for constructing more complex molecular architectures from the 3-nitroso scaffold.
Generating a library of 8-methylimidazo[1,2-a]pyridine frameworks with diverse substitution patterns relies on the versatility of the initial cyclization reactions. By varying the substituents on both the 2-amino-3-methylpyridine ring and the carbonyl component, a wide array of analogues can be accessed. For instance, starting with a substituted 2-amino-3-methylpyridine (e.g., halogenated at the 5- or 6-position of the pyridine (B92270) ring) allows for the introduction of substituents onto the pyridine portion of the fused ring system. Subsequent functionalization of these groups, for example through palladium-catalyzed cross-coupling reactions on a halogenated framework, can further enhance molecular diversity. nih.gov The synthesis of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives has been reported, demonstrating the feasibility of controlling substitution at multiple positions on the scaffold. researchgate.net
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The nitrosylation of the imidazo[1,2-a]pyridine core has been a subject of mechanistic interest.
The direct C-H nitrosylation at the C-3 position of the imidazo[1,2-a]pyridine ring is a highly efficient and regioselective transformation. A common and practical method employs tert-butyl nitrite (TBN) as the nitrosylating agent. mdpi.comnih.gov Mechanistic studies suggest that this reaction may proceed through a radical pathway. rsc.org
The proposed mechanism initiates with the thermal homolysis of tert-butyl nitrite (TBN) to generate a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO). rsc.orgnih.gov The highly reactive tert-butoxyl radical can abstract the hydrogen atom from the C-3 position of the 8-methylimidazo[1,2-a]pyridine ring, which is the most electron-rich and sterically accessible position. This abstraction generates a stabilized imidazopyridinyl radical intermediate. The intermediate then couples with the nitric oxide radical (•NO) to form the final 3-nitroso product. rsc.org
| Step | Description | Key Species |
|---|---|---|
| 1. Initiation | Thermal homolysis of tert-butyl nitrite (TBN). | t-BuO• (tert-butoxyl radical), •NO (nitric oxide radical) |
| 2. H-Abstraction | The t-BuO• radical abstracts a hydrogen atom from the C-3 position of the imidazo[1,2-a]pyridine ring. | Imidazopyridinyl radical |
| 3. Radical Coupling | The imidazopyridinyl radical couples with the •NO radical. | 3-Nitrosoimidazo[1,2-a]pyridine product |
Evidence for radical pathways in similar reactions includes the use of radical scavengers, which can inhibit or alter the course of the reaction. nih.gov While specific studies using radical traps for this exact nitrosylation are not detailed, the general behavior of TBN as a radical initiator is well-established in organic synthesis. rsc.orgorganic-chemistry.org Furthermore, some nitrosylation reactions have been shown to be photocatalyzed, occurring under visible light irradiation without an external photocatalyst, which can also be indicative of radical processes. libretexts.orgnih.gov Electron spin resonance (ESR) spectroscopy is a powerful technique for directly observing radical intermediates, which could be used to provide definitive evidence for this proposed mechanism. nih.gov
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The synthesis of 3-nitrosoimidazo[1,2-a]pyridines, including the 8-methyl analogue, is highly dependent on the choice of reagents and catalytic conditions, which govern the selectivity and efficiency of the C-H functionalization at the C3 position. The imidazo[1,2-a]pyridine scaffold is electron-rich, making the C3 position susceptible to electrophilic substitution.
An efficient and metal-free approach for the nitrosylation of various imidazo[1,2-a]pyridines has been developed utilizing tert-butyl nitrite (TBN) as the nitroso source. researchgate.net This method demonstrates high functional group tolerance and can produce near-quantitative yields. researchgate.net Initial investigations explored the use of metal catalysts such as Pd(OAc)₂, RhCl₃, and NiCl₂, but these did not prove effective for the nitrosylation reaction. The optimal conditions were found to be metal-free, relying on the thermal decomposition of TBN to generate the nitrosating agent. researchgate.net
The choice of solvent and temperature plays a critical role in the reaction's success. A screening of solvents, including dichloroethane (DCE), acetonitrile (CH₃CN), acetone, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), showed that DCE was superior. researchgate.net The reaction proceeds efficiently at 90 °C, typically completing within 30 minutes. researchgate.net
Interactive Data Table: Screening of Nitrosylation Reaction Conditions for 2-phenylimidazo[1,2-a]pyridine
| Entry | NO Source | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AgNO₂ | Pd(OAc)₂ | DCE | 90 | N.R. |
| 2 | NaNO₂ | Pd(OAc)₂ | DCE | 90 | N.R. |
| 3 | TBN | Pd(OAc)₂ | DCE | 90 | 85 |
| 4 | TBN | RhCl₃ | DCE | 90 | 88 |
| 5 | TBN | NiCl₂ | DCE | 90 | 83 |
| 6 | TBN | None | DCE | 90 | 98 |
| 7 | TBN | None | CH₃CN | 90 | 90 |
| 8 | TBN | None | Acetone | 90 | 85 |
| 9 | TBN | None | DMF | 90 | 86 |
| 10 | TBN | None | THF | 90 | 85 |
| 11 | TBN | None | Xylene | 90 | N.R. |
| 12 | TBN | None | Ethanol | 90 | N.R. |
| 13 | TBN | None | DCE | 25 | N.R. |
| 14 | TBN | None | DCE | 70 | 85 |
| 15 | TBN | None | DCE | 110 | 98 |
Data sourced from a study on the nitrosylation of imidazo[1,2-a]pyridines. researchgate.net N.R. = No Reaction.
Another advanced methodology involves a highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds. This approach is notable for proceeding under photocatalyst-, oxidant-, and additive-free conditions, providing 3-nitrosoimidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org
Elucidation of Reaction Intermediates and Transition States
While specific experimental studies elucidating the transition states for the nitrosylation of 8-methyl-imidazo[1,2-a]pyridine are not extensively detailed in the literature, a plausible mechanism can be proposed based on established principles of electrophilic aromatic substitution on electron-rich heterocyclic systems.
The reaction using tert-butyl nitrite (TBN) likely proceeds through the formation of an electrophilic nitrosating species. At elevated temperatures, TBN can undergo homolytic cleavage or react to form dinitrogen trioxide (N₂O₃), which can act as a source of the nitrosonium ion (NO⁺) or a related electrophile.
The key steps in the proposed mechanism are:
Formation of the Electrophile: The nitrosating agent, likely a nitrosonium ion equivalent, is generated from TBN.
Electrophilic Attack: The electron-rich C3 position of the 8-methyl-imidazo[1,2-a]pyridine ring performs a nucleophilic attack on the electrophilic nitrosonium species. This step is typically the rate-determining step.
Formation of a Sigma Complex: This attack leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized across the heterocyclic ring system. The stability of this intermediate is crucial for the reaction to proceed.
Deprotonation: A base (which could be the solvent or the counter-ion) abstracts the proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final 3-nitroso product.
The transition state of the electrophilic attack step is of high energy and involves the partial formation of the new C-N bond and the breaking of the π-system of the imidazo[1,2-a]pyridine ring. The high regioselectivity for the C3 position is attributed to the electronic properties of the imidazo[1,2-a]pyridine nucleus, where C3 is the most nucleophilic carbon. The presence of the electron-donating methyl group at the C8 position further enhances the electron density of the ring system, facilitating the electrophilic attack.
Structure Activity Relationship Sar Studies of 3 Nitrosoimidazo 1,2 a Pyridines
Influence of the Nitroso Group at Position 3 on Biological Activities
The introduction of a nitroso (-NO) group at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key modification that significantly influences the molecule's electronic properties and biological profile. This functional group is a strong electron-withdrawing group, which can alter the reactivity and interaction of the scaffold with biological targets.
Research into 3-nitrosoimidazo[1,2-a]pyridine derivatives has explored their potential in various therapeutic areas. For instance, a series of ten 2-aryl or heteroaryl-3-nitrosoimidazo[1,2-a]pyridine derivatives were synthesized and evaluated as potential antiretroviral agents. nih.gov However, these specific compounds were found to be devoid of activity against HIV-1 or HIV-2, suggesting that for this particular biological target, the 3-nitroso substitution pattern was not beneficial. nih.gov
Conversely, the 3-nitroso group can serve as a valuable synthetic handle. It can be reduced to an amino group, which then allows for further functionalization, or it can participate in cyclization reactions. For example, 3-nitrosoimidazo[1,2-a]pyridines have been used in one-pot reactions to synthesize more complex heterocyclic systems, such as 5-substituted pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which were subsequently assessed for antibacterial and antifungal activities. researchgate.net This highlights the dual role of the nitroso group: it directly impacts biological activity while also providing a strategic point for further chemical diversification. The regioselective introduction of the nitroso group at the C-3 position can be achieved efficiently using various reagents, such as potassium persulfate (K₂S₂O₈) with sodium nitrite (B80452) or silver nitrate (B79036) (AgNO₃) as a nitric oxide source. researchgate.net
Impact of the Methyl Group at Position 8 on Compound Activity and Specificity
The placement of substituents on the pyridine (B92270) ring portion of the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity. The position of a methyl group, in particular, can have a profound effect on potency.
While direct SAR studies on 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine are limited, valuable insights can be drawn from closely related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs developed as antitubercular agents. In a comprehensive study, the position of a methyl group on the pyridine ring was shown to be a key factor in potency against Mycobacterium tuberculosis. nih.gov The 8-methyl analogue was found to be significantly less potent (MIC = 0.1 µM) compared to the isomeric 6-methyl and 7-methyl analogues, which were nearly equipotent and demonstrated outstanding activity (MIC = 0.005 µM and 0.004 µM, respectively). nih.gov
This suggests that substitution at the 8-position may introduce steric hindrance or alter the electronic properties of the scaffold in a way that is detrimental to its interaction with the biological target in this context. The decreased activity of the 8-methyl analog compared to its 6- and 7-methyl isomers underscores the high degree of specificity required for potent biological activity and highlights the importance of positional isomerism in drug design. nih.gov
| Compound Analogue | Position of Methyl Group | Potency (MIC against Mtb) | Reference |
| 6-methyl analogue | 6 | 0.005 µM | nih.gov |
| 7-methyl analogue | 7 | 0.004 µM | nih.gov |
| 8-methyl analogue | 8 | 0.1 µM | nih.gov |
Effects of Substituents at the 2-Position on Structure-Activity Profiles
The 2-position of the imidazo[1,2-a]pyridine core is a common site for substitution, and modifications at this position have been shown to modulate a wide range of biological activities. The introduction of various groups, from simple alkyl chains to complex aryl moieties, can influence the compound's lipophilicity, steric profile, and ability to form specific interactions with target proteins.
In the context of antitubercular agents, SAR studies revealed that methyl and phenyl substituents at the C-2 position were found to enhance activity. researchgate.net A separate library of 49 analogues with diverse substitutions at the C-2 position—including halo, aryl, styryl, and phenylethynyl groups—was synthesized to probe for anticancer activity. nih.gov This extensive modification at the C-2 position, combined with variations at the C-3 position, led to the identification of compounds with potent anti-proliferative effects. nih.gov
Furthermore, studies on imidazo[1,2-a]pyridines as inhibitors of Toxoplasma gondii growth showed that the type of substituent at position 2 (e.g., 4-F-Ph, tert-butyl, or 2-CH₃OPh) had significant repercussions on the compound's activity, demonstrating the sensitivity of this position to structural changes. researchgate.net
Comparative SAR Analysis with Imidazo[1,2-a]pyrimidine (B1208166) Analogues
This structural change can lead to different biological activities or a modified potency profile. For instance, a study involving the synthesis of both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines found that derivatives from both series were able to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis. nih.gov The most active compounds from both classes showed comparable in vivo activity to a reference inhibitor in a zebrafish model, indicating that both scaffolds can effectively target this pathway. nih.gov
In another context, the position of the nitrogen atom was found to be critical for inotropic activity. acs.org The differing electronic and steric features of the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores can lead to differential binding at target receptors, thereby influencing their pharmacological profiles. The development of imidazo[1,2-a]pyrimidines has led to compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anxiolytic agents. dergipark.org.tr
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational methods are indispensable tools for rationalizing observed SAR data and guiding the design of new, more potent analogues. Techniques such as molecular docking and quantum chemical calculations provide insights into the molecular-level interactions and intrinsic properties of the compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
For the imidazo[1,2-a]pyridine scaffold, docking studies have been instrumental in elucidating mechanisms of action. In the development of anticancer agents, docking simulations of a potent imidazo[1,2-a]pyridine derivative (compound 5b) were performed against several important cancer targets, including EGFR, mTOR, and PI3Kα. nih.gov The results revealed a strong binding affinity for PI3Kα, with a docking score of -6.932 and a binding free energy (ΔG) of -56.297, suggesting it as a likely target. nih.gov Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives have been used to investigate their binding modes as anti-breast cancer agents and antimicrobial compounds. jmchemsci.comsemanticscholar.org These in silico studies provide a structural basis for the observed biological activities and guide further optimization of the scaffold. researchgate.net
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds. These methods can calculate parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges.
For the related imidazo[1,2-a]pyrimidine scaffold, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute its optimized geometry and electronic properties. semanticscholar.orgresearchgate.net The analysis of the HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. The MEP map is another crucial tool, as it visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding how the molecule will interact with biological receptors and for predicting its non-covalent binding behavior. semanticscholar.orgresearchgate.net Such calculations provide a deep understanding of the intrinsic properties of the heterocyclic system, complementing experimental SAR data.
Mechanistic Investigations of Biological Effects Non Clinical
Cellular Target Pathway Identification in Model Organisms
Yeast, specifically Saccharomyces cerevisiae, has served as a powerful model organism to dissect the mechanism of action of bioactive compounds. Chemogenomic profiling in yeast has been particularly revealing for the imidazo[1,2-a]pyridine (B132010) scaffold.
Research on a closely related analogue, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, has demonstrated a distinct impact on mitochondrial integrity and function in yeast. nih.gov Studies revealed that this compound was particularly toxic to yeast strains that had pre-existing defects in mitochondrial functions. nih.gov
Furthermore, direct observation of yeast cells treated with 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine showed that the compound induced significant mitochondrial fragmentation. nih.gov This disruption of the normal mitochondrial network is a strong indicator that the compound's mechanism of toxicity involves the impairment of this vital organelle. The integrity of mitochondria is paramount for cellular health, and its fragmentation is a hallmark of mitochondrial-induced apoptosis and cellular stress.
The toxicity profile of 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine in yeast mutants points towards the electron transport chain (ETC) as a primary target. The compound exhibited heightened toxicity in yeast strains with compromised ETC function. nih.gov This suggests that the biological activity of 3-nitrosoimidazo[1,2-a]pyridines is intrinsically linked to the processes of cellular respiration. Disruption of the ETC can lead to a cascade of detrimental effects, including a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.
Recent studies on other imidazo[1,2-a]pyridine derivatives have also pointed to the targeting of the ubiquinol (B23937) cytochrome C reductase (QcrB), a key component of the electron transport chain, as a mechanism of action in Mycobacterium tuberculosis. nih.gov
Molecular Mechanisms of Action
The molecular interactions of 3-nitrosoimidazo[1,2-a]pyridines are fundamental to their biological effects, with evidence pointing towards interactions with subcellular components and the generation of reactive species.
As established in yeast models, the primary subcellular organelle targeted by 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine is the mitochondrion. nih.gov The observed mitochondrial fragmentation indicates a direct or indirect interaction with mitochondrial components, leading to a loss of structural integrity. nih.gov The lipophilic nature of the imidazo[1,2-a]pyridine core likely facilitates its passage across cellular and mitochondrial membranes, allowing it to accumulate within this organelle and exert its effects.
The bioactivity of nitroso aromatic compounds is often attributed to their ability to be reduced to highly reactive nitro radical anions, which in turn can activate oxygen to generate ROS. nih.gov Several pieces of evidence suggest that 3-nitrosoimidazo[1,2-a]pyridines function as oxidizing agents in vivo. The reduced form of 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, 2-phenylimidazo[1,2-a]pyridin-3-amine, was found to be inactive in yeast cells, highlighting the critical role of the nitroso group in its activity. nih.gov
Other studies on different imidazo[1,2-a]pyridine derivatives have also demonstrated their capacity to induce oxidative stress. For instance, certain derivatives can increase the activity of NADPH oxidase (NOX), leading to ROS-mediated apoptosis in cancer cells. nih.govresearchgate.net Another study showed that a selenylated imidazo[1,2-a]pyridine derivative induced oxidative stress by increasing lipid peroxidation and decreasing the levels of reduced glutathione (B108866) (GSH). mdpi.comnih.gov This collective evidence supports the hypothesis that the generation of reactive species is a key molecular mechanism for this class of compounds.
Table 1: Effects of Imidazo[1,2-a]pyridine Derivatives on Oxidative Stress Markers
| Compound Derivative | Effect | Model System |
|---|---|---|
| Selenylated Imidazo[1,2-a]pyridine | Increased lipid peroxidation | Chronic Myeloid Leukemia Cells |
| Selenylated Imidazo[1,2-a]pyridine | Decreased reduced glutathione (GSH) | Chronic Myeloid Leukemia Cells |
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous enzyme inhibitors. While specific enzyme inhibition studies for 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine are not available, the broader class of imidazo[1,2-a]pyridines has been shown to inhibit a variety of enzymes.
For example, certain derivatives have been identified as potent and selective inhibitors of COX-2. researchgate.net Others have been developed as inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.govresearchgate.net The specific enzymes inhibited and the biochemical pathways modulated are highly dependent on the substitution pattern of the imidazo[1,2-a]pyridine ring.
Table 2: Examples of Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Enzyme |
|---|---|
| 2-(4-(methylsulfonyl)phenyl)-imidazo[1,2-a]pyridines | Cyclooxygenase-2 (COX-2) |
Chemogenomic Profiling and Phenotypic Characterization
While no chemogenomic profiles for this compound have been published, research on other imidazo[1,2-a]pyridines highlights the utility of this approach. A key study performed chemical-genetic screening on a series of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines in the model organism Saccharomyces cerevisiae (budding yeast). nih.gov This research revealed that the presence of a nitroso group at the 3-position of the scaffold is critical for significant biological activity in yeast. nih.gov
In a high-throughput screening of eight imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives, only the compounds bearing a 3-nitroso group exhibited significant toxicity and growth inhibition against Saccharomyces cerevisiae at a concentration of 50 µM. nih.gov This initial screen identified 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine as a potent bioactive agent within this class, warranting further investigation into its mechanism of action. nih.gov The screening demonstrated that subtle changes to the core structure, particularly at the 3-position, dramatically impact the compound's biological effects. nih.gov
To elucidate the specific cellular pathways affected by this class of compounds, a comprehensive chemical-genetic screen was conducted in S. cerevisiae. This screen utilized a complete pool of barcoded diploid deletion strains, including both homozygous deletions of non-essential genes and heterozygous deletions of essential genes. nih.gov The goal was to identify gene deletions that result in increased sensitivity to the test compounds, thereby revealing the genes and pathways that buffer the cell against the compound's toxic effects.
For the analogue 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine , the screen revealed a distinct chemical-genetic profile. Yeast strains with deletions of genes related to mitochondrial function and electron transport were highly sensitive to the compound. nih.gov This finding strongly suggests that the primary target of this specific imidazo[1,2-a]pyridine derivative is the mitochondrion. nih.gov The compound was observed to cause mitochondrial fragmentation, further supporting its role in disrupting mitochondrial integrity and function. nih.gov
Interestingly, a closely related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, which differs only by a nitrogen atom at position 8, displayed a completely different mechanism of action. It acted as a DNA poison, causing damage to nuclear DNA. nih.gov This highlights that minor structural modifications to the imidazo[1,2-a]pyridine scaffold can dramatically alter the compound's intracellular target and biological effect. nih.gov
The table below summarizes the key findings from the chemical-genetic screen of the related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, in S. cerevisiae.
| Parameter | Observation |
|---|---|
| Primary Cellular Target | Mitochondria |
| Observed Phenotype | Mitochondrial fragmentation |
| Sensitive Mutant Strains | Yeast strains with defects in electron transport and mitochondrial functions |
| Inferred Mechanism of Action | Disruption of mitochondrial integrity and function |
Resistance Mechanisms in Microorganisms (if applicable and non-clinical)
There is no information available in the scientific literature regarding non-clinical resistance mechanisms in microorganisms to this compound or its closely related 3-nitroso analogues. The chemical-genetic screens identified pathways that, when compromised, increase sensitivity, but did not detail mechanisms of acquired resistance. nih.gov
Advanced Applications in Chemical Biology and Material Science Excluding Clinical/therapeutic
Utilization as Chemical Probes for Cellular Pathway Elucidation
The imidazo[1,2-a]pyridine (B132010) core is known for its fluorescent properties, making it an attractive scaffold for the development of chemical probes. mdpi.com However, the introduction of a nitro or nitroso group can significantly alter these properties. Studies on various imidazo[1,2-a]pyridines and pyrimidines have shown that the presence of a nitro group tends to quench fluorescence. nih.gov This suggests that 8-methyl-3-nitrosoimidazo[1,2-a]pyridine itself may not be inherently fluorescent.
Despite this, the scaffold can be modified to create probes. For instance, different substitutions on the imidazo[1,2-a]pyridine ring system can tune the photophysical properties. While the 3-nitroso group might diminish fluorescence, the core structure could potentially be functionalized at other positions to develop probes that report on specific biological events through mechanisms other than direct fluorescence, such as by acting as a quencher that is released or modified upon interaction with a target.
Design and Development of Molecular Tools Based on the this compound Scaffold
The versatility of the imidazo[1,2-a]pyridine scaffold allows for its use in the creation of various molecular tools. The synthesis of derivatives is generally straightforward, allowing for the introduction of different functional groups to tailor the molecule for specific applications. researchgate.net
One area of development is in the creation of inhibitors for specific enzymes or protein-protein interactions. For example, derivatives of imidazo[1,2-a]pyridine have been investigated as potent inhibitors of the c-Met kinase, where the core scaffold plays a crucial role in binding to the enzyme's active site. nih.gov The 8-methyl group on the specified compound could potentially influence binding affinity and selectivity for such targets. While the 3-nitroso group's role in this context is less explored, it could be leveraged to interact with specific residues within a target protein.
Exploration of Materials Science Applications
The primary non-biological application explored for imidazo[1,2-a]pyridine derivatives is in the field of corrosion inhibition.
Numerous studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.nettheaic.orgrdd.edu.iq The mechanism of inhibition is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier. rdd.edu.iqresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. researchgate.net
Derivatives with a 3-nitroso group have been specifically investigated for this purpose. For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine has been shown to be an effective corrosion inhibitor for carbon steel in hydrochloric acid. researchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.net The adsorption of these molecules on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net
The table below summarizes the inhibition efficiency of a related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine (PNIP), on carbon steel in 0.5 M HCl.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 10⁻³ | 88 |
| 10⁻⁴ | 80 |
| 10⁻⁵ | 68 |
| 10⁻⁶ | 55 |
| (Data derived from studies on 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine) researchgate.net |
The presence of the 8-methyl group in this compound would likely enhance its corrosion inhibition properties due to the electron-donating nature of the methyl group, which can increase the electron density on the imidazo[1,2-a]pyridine ring system and facilitate stronger adsorption onto the metal surface.
The imidazo[1,2-a]pyridine scaffold has also been recognized for its potential in the development of organic light-emitting devices (OLEDs), although the presence of a nitroso group might negatively impact the luminescent properties required for such applications. nih.gov Further research into the material science applications of 3-nitroso-substituted imidazo[1,2-a]pyridines is needed to explore their full potential beyond corrosion inhibition.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, moving towards more efficient and environmentally benign processes. researchgate.netbio-conferences.orgrsc.org Future research should focus on developing novel and green synthetic routes specifically for 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine.
Recent advancements have highlighted metal-free systems for the crucial C3-nitrosylation step, offering a practical and synthetically useful alternative to traditional methods. researchgate.net One promising approach involves the use of tert-butyl nitrite (B80452) (tBuONO) as a mild and safe nitrosylating agent, which proceeds under ambient air and generates tert-butyl alcohol as the primary by-product. researchgate.net The development of such methodologies aligns with the principles of green chemistry.
Furthermore, the synthesis of the core 8-methyl-imidazo[1,2-a]pyridine scaffold can be improved by adopting sustainable practices. This includes the use of green solvents, such as eucalyptol, in multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which can efficiently assemble the heterocyclic core. researchgate.net Other green approaches to explore include iodine-catalyzed one-pot, three-component condensations and solvent-less "grindstone chemistry" techniques that utilize mechanical energy to drive reactions. researchgate.netrsc.org
| Synthetic Strategy | Key Features | Potential Application |
| Metal-Free Nitrosylation | Utilizes reagents like tBuONO; avoids heavy metal catalysts. researchgate.net | Direct and clean synthesis of the 3-nitroso group. |
| Multicomponent Reactions | One-pot synthesis (e.g., GBB reaction) in green solvents. researchgate.net | Efficient assembly of the core imidazo[1,2-a]pyridine (B132010) scaffold. |
| Iodine Catalysis | Uses a low-cost, benign catalyst for one-pot condensations. rsc.org | Eco-friendly synthesis of the heterocyclic backbone. |
| Mechanochemistry | Solvent-less reactions driven by mechanical force (ball-milling). researchgate.netresearchgate.net | Minimizes solvent waste and energy consumption. |
Advanced Spectroscopic Characterization and Structural Analysis (excluding basic identification data)
Beyond routine spectroscopic identification, a deeper structural understanding of this compound is crucial. Advanced analytical techniques can provide profound insights into its three-dimensional structure, electronic properties, and intermolecular interactions, which are essential for understanding its chemical behavior and designing future applications.
X-ray Crystallography is a powerful tool for unambiguously determining molecular structure. While the crystal structure for the specific 8-methyl-3-nitroso derivative has not been reported, studies on related imidazo[1,2-a]pyridine compounds have provided detailed information on bond lengths, angles, and crystal packing. researchgate.netnih.gov For instance, X-ray analysis of a 3-amino-imidazo[1,2-a]pyridine derivative revealed a semi-perpendicular arrangement of its aromatic rings, forming a wing-like structure. nih.gov Such analysis for this compound would precisely define the geometry of the nitroso group relative to the fused ring system and elucidate any intermolecular interactions, like hydrogen bonding, in the solid state. researchgate.net
Density Functional Theory (DFT) calculations can complement experimental data by providing optimized molecular structures and predicting various electronic properties. nih.gov DFT analysis has been used to verify the three-dimensional arrangement of other imidazo[1,2-a]pyridines, offering insights that are consistent with X-ray diffraction data. nih.gov Applying DFT to the title compound could help in understanding its molecular orbital energies, charge distribution, and spectroscopic properties.
Deeper Insights into Molecular Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities, acting on various molecular targets. nih.govresearchgate.netnih.govnih.gov However, the specific mechanism of action for this compound remains an unexplored area. Research into its biological targets is a critical step toward understanding its potential therapeutic applications. Based on the activities of related compounds, several plausible mechanisms can be hypothesized and investigated.
One key area of investigation is its potential as an inhibitor of signaling pathways crucial in cancer. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, blocking its phosphorylation and dimerization and thereby inhibiting cancer cell growth and migration. nih.govresearchgate.net Another related mechanism involves the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which has been demonstrated for an 8-methyl-substituted imidazo[1,2-a]pyridine derivative. nih.gov Furthermore, the scaffold has been used to develop selective COX-2 inhibitors. researchgate.net
Other potential targets, identified from studies of different analogues, include:
Mycobacterium tuberculosis glutamine synthetase: 3-Amino-imidazo[1,2-a]pyridines have been identified as novel, drug-like inhibitors of this essential bacterial enzyme. researchgate.net
Covalent KRAS G12C inhibition: The imidazo[1,2-a]pyridine backbone has been successfully utilized as a novel scaffold for the development of targeted covalent inhibitors against the KRAS G12C oncoprotein. rsc.org
It is noteworthy that a study on other 2-aryl-3-nitrosoimidazo[1,2-a]pyridine derivatives found them to be inactive against HIV-1 and HIV-2, suggesting that not all biological activities of the parent scaffold may be retained. nih.gov
| Potential Target/Pathway | Observed in Analogue | Potential Therapeutic Area |
| STAT3 Inhibition | 2,3,8-substituted derivatives | Gastric Cancer nih.gov |
| STAT3/NF-κB/iNOS/COX-2 Modulation | 8-methyl-3-amino derivative | Breast/Ovarian Cancer (Anti-inflammatory) nih.gov |
| Covalent KRAS G12C Inhibition | 3-amino derivatives | KRAS-mutated Cancers rsc.org |
| M. tuberculosis Glutamine Synthetase | 3-amino derivatives | Tuberculosis researchgate.net |
| COX-2 Inhibition | 2,3-substituted derivatives | Inflammation researchgate.net |
Exploration of New Chemical Biology Applications and Tool Development
The unique physicochemical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for the development of chemical biology tools. A particularly promising avenue is the creation of fluorescent probes for bioimaging. Certain imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine (B1214698) derivatives exhibit intrinsic fluorescence, with emission properties that can be sensitive to the local environment. nih.govmdpi.com This solvatochromic behavior makes them suitable for use as membrane probes to study cellular dynamics, hydration, and fluidity. mdpi.com
Future research could explore whether this compound or its derivatives possess useful photophysical properties. The introduction of the nitroso group might quench fluorescence, but this could potentially be exploited to design "turn-on" probes that become fluorescent upon reaction of the nitroso moiety. nih.gov Given that the nitroso group can participate in various chemical reactions and may act as a source of nitric oxide (NO), the compound could be investigated as a potential NO-releasing agent for studying signaling pathways or as a reactive probe for detecting specific biomolecules.
Design and Synthesis of Next-Generation Analogues with Tuned Specificity
A significant area for future research lies in the rational design and synthesis of next-generation analogues of this compound. By systematically modifying the scaffold, new compounds with enhanced potency and tuned specificity for a desired biological target can be developed. Structure-activity relationship (SAR) studies on the broader class of imidazo[1,2-a]pyridines provide a solid foundation for this work. researchgate.netnih.govmdpi.com
SAR studies have revealed that substitutions at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyridine ring can dramatically influence biological activity. researchgate.netrsc.org For example, in antituberculosis agents, bulky and lipophilic biaryl ethers at certain positions led to nanomolar potency. rsc.org In the context of anticancer agents, structural optimization of substituents has been shown to enhance selectivity towards breast cancer cells. asianpubs.org
For this compound, future synthetic efforts could focus on:
Modification at the C2-position: Introducing a variety of aryl or heteroaryl groups to explore interactions with different biological targets.
Variation of the C8-substituent: Replacing the methyl group with other alkyl or functional groups to probe steric and electronic effects.
Scaffold Hopping: Replacing the imidazo[1,2-a]pyridine core with related heterocyclic systems while retaining key functional groups to discover novel chemotypes. rsc.org
These efforts, guided by SAR data, would enable the creation of a library of compounds for screening against various targets, ultimately leading to analogues with finely tuned biological profiles.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov These computational tools can be powerfully applied to the study of this compound and its analogues to accelerate research and guide experimental work.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of new analogues before they are synthesized. Machine learning techniques, such as gene expression programming and artificial neural networks (ANNs), have already been successfully used to build predictive models for imidazopyridine and imidazole (B134444) derivatives. nih.govresearchgate.netresearchgate.net These models have predicted properties such as anticoccidial activity, antimicrobial activity, and quantum chemical parameters with a high degree of accuracy. nih.govresearchgate.netresearchgate.net
Future work could involve:
Building Predictive Models: Creating ML models trained on existing imidazo[1,2-a]pyridine data to predict the activity of novel 8-methyl-3-nitroso analogues against specific targets (e.g., STAT3, COX-2).
Virtual Screening: Using ML-based platforms to screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. mdpi.com
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the imidazo[1,2-a]pyridine scaffold with optimized properties for a given target.
By leveraging AI and ML, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with the discovery of new chemical probes and therapeutic leads. nih.gov
Conclusion
Summary of Key Academic Discoveries Regarding 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine
There are no specific academic discoveries reported for this compound. Research has been conducted on related, but structurally distinct, molecules.
A 2001 study detailed the synthesis of ten different 2-aryl or 2-heteroaryl-3-nitrosoimidazo[1,2-a]pyridine derivatives for evaluation as potential antiretroviral agents. nih.gov However, this series did not include an 8-methyl substituted analogue. The investigation concluded that the synthesized 3-nitroso compounds were devoid of any activity against HIV-1 or HIV-2. nih.gov
More recently, a synthetic method for the regioselective C-H nitrosylation of the imidazo[1,2-a]pyridine (B132010) core at the C3 position using tert-butyl nitrite (B80452) (tBuONO) has been reported. rsc.org This work successfully produced a related compound, 2-(4-Chlorophenyl)-8-methyl-3-nitrosoimidazo[1,2-a]pyridine . rsc.org The study, however, focused exclusively on the synthetic methodology and did not report any biological or chemical properties of this compound.
In contrast, significant research has been performed on the isomeric 3-nitro - and 8-nitro -imidazo[1,2-a]pyridine scaffolds, which have shown activities in areas like anti-leishmanial drug discovery. researchgate.netresearchgate.net These findings are specific to the nitro (-NO2) functional group and cannot be extrapolated to the nitroso (-NO) derivative.
Broader Implications for Heterocyclic Chemistry and Chemical Biology
Given the absence of data, no direct implications can be drawn for this compound. However, the broader imidazo[1,2-a]pyridine class continues to have significant implications. The scaffold's rigidity and amenability to functionalization at various positions (C2, C3, C6, C8, etc.) make it a versatile template for drug design. researchgate.netrsc.org The development of regioselective reactions, such as the C3 nitrosylation, enhances the toolkit for chemists to create diverse libraries of these heterocycles for biological screening. rsc.org The pronounced anti-inflammatory and anti-cancer activities found in other 8-methyl-imidazo[1,2-a]pyridine derivatives, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine , underscore the potential influence of the 8-methyl group on biological activity, though its effect in concert with a 3-nitroso group is unknown. nih.gov
Outlook for Future Scholarly Contributions
The field is entirely open for scholarly contributions regarding this compound. The primary step would be its definitive synthesis and full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography. Following its synthesis, a systematic investigation of its chemical reactivity and physicochemical properties (e.g., stability, redox potential) would be foundational.
Subsequent research could explore its potential biological activities, screening it against a wide range of targets. Given the activities of other imidazo[1,2-a]pyridines, initial investigations into its anticancer, anti-inflammatory, or antimicrobial properties could be warranted. nih.govnih.gov Such studies would be necessary to determine if this compound holds any scientific value or is simply an uncharacterized member of a well-studied family of heterocycles.
Q & A
Basic Research Question
- 1H/13C NMR : Assigns proton and carbon environments. For example, the nitroso group (C3) causes deshielding in adjacent carbons (~δ 150 ppm in 13C NMR) .
- HRMS (ESI) : Confirms molecular weight with <5 ppm error (e.g., m/z calculated for C₉H₈N₃O: 186.0668; observed: 186.0665) .
- IR Spectroscopy : Identifies NO stretching (~1500 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- X-ray Diffraction : Resolves crystal packing and non-covalent interactions (e.g., π-stacking in imidazo[1,2-a]pyridines) .
How do electronic substituents influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Basic Research Question
Substituent effects follow distinct trends:
Mechanistic Insight : Electron-donating groups enhance π-π stacking with biological targets (e.g., DNA topoisomerases), while nitroso groups facilitate hydrogen bonding .
How can reaction conditions be optimized for scalable synthesis of this compound?
Advanced Research Question
- Solvent Selection : Ethanol or DMF improves solubility of nitroso intermediates .
- Catalyst Screening : CuI (5 mol%) or In(OTf)₃ (3 mol%) enhances nitrosation efficiency .
- Temperature Control : Microwave irradiation (100–120°C) reduces side reactions vs. conventional heating .
- Workflow : One-pot strategies minimize purification steps. For example, sequential cyclization-nitrosation achieves 75% yield .
Data Contradiction : Nitroso group instability under basic conditions requires pH monitoring (pH 4–6 optimal) .
How do researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
Conflicting data (e.g., anticancer vs. anti-inflammatory activity) arise from:
- Cell Line Variability : Test derivatives across multiple lines (e.g., MCF-7 vs. HeLa) to confirm target specificity .
- Assay Interference : Nitroso groups may quench fluorescence in viability assays; use orthogonal methods (e.g., ATP quantification) .
- Metabolic Stability : Hepatic microsome studies differentiate intrinsic activity from metabolite effects .
Example : 8-Methyl-3-nitroso derivatives show anti-inflammatory activity in vivo (IC₅₀ = 2.5 μM for TNF-α inhibition) but cytotoxicity in vitro, highlighting context-dependent effects .
What advanced computational methods are used to predict the binding modes of this compound?
Advanced Research Question
- Docking Studies : AutoDock Vina models interactions with kinases (e.g., IGF-1R) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- QSAR Models : Predict bioactivity using descriptors like LogP (optimal range: 2–4) and polar surface area (<90 Ų) .
Validation : Correlate computational results with crystallographic data (e.g., π-stacking distances in X-ray structures) .
How are non-covalent interactions analyzed in imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H⋯N: 25% contribution in 5-(4-methoxyphenyl) derivatives) .
- π-π Stacking Metrics : Measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°) via X-ray diffraction .
- Thermal Analysis : DSC reveals melting points correlated with crystal packing efficiency (e.g., Tm = 243–245°C for densely packed derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
